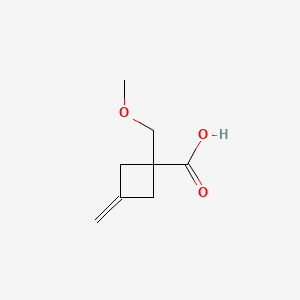
1-(Methoxymethyl)-3-methylidenecyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methoxymethyl)-3-methylidenecyclobutane-1-carboxylic acid is an organic compound with a unique structure featuring a cyclobutane ring substituted with a methoxymethyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methoxymethyl)-3-methylidenecyclobutane-1-carboxylic acid can be achieved through several synthetic routes. . The reaction conditions typically involve low temperatures to control the reactivity of the intermediates and to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Methoxymethyl)-3-methylidenecyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-(Methoxymethyl)-3-methylidenecyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Methoxymethyl)-3-methylidenecyclobutane-1-carboxylic acid involves its interaction with various molecular targets. The methoxymethyl group can participate in hydrogen bonding and other interactions, while the carboxylic acid group can act as a proton donor or acceptor. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutane derivatives: Compounds with similar cyclobutane rings but different substituents.
Methoxymethyl compounds: Molecules featuring the methoxymethyl group attached to different core structures.
Carboxylic acids: Organic acids with varying chain lengths and substituents.
Uniqueness
1-(Methoxymethyl)-3-methylidenecyclobutane-1-carboxylic acid is unique due to the combination of its cyclobutane ring, methoxymethyl group, and carboxylic acid functionality. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
2866319-18-6 |
|---|---|
Molekularformel |
C8H12O3 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
1-(methoxymethyl)-3-methylidenecyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-6-3-8(4-6,5-11-2)7(9)10/h1,3-5H2,2H3,(H,9,10) |
InChI-Schlüssel |
KDCUPVMKMJQACD-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1(CC(=C)C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


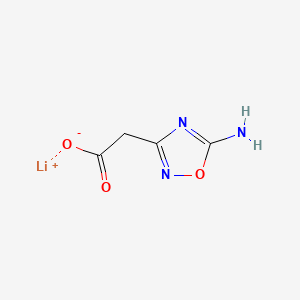
![3-(Oxan-4-yl)bicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13464932.png)
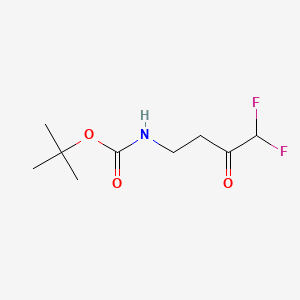
![rac-(1R,2S,4R)-2-(hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B13464950.png)

![9-Oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride](/img/structure/B13464969.png)

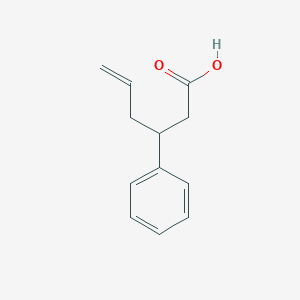
![{1-[(Benzyloxy)methyl]-4-methylidenecyclohexyl}methanol](/img/structure/B13464987.png)
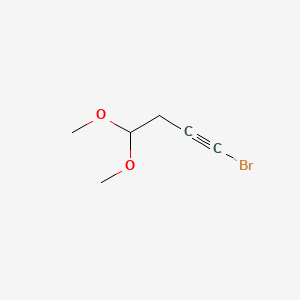
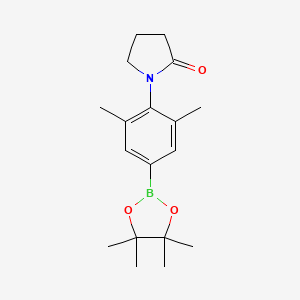

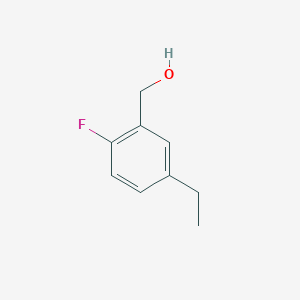
![3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]propan-1-aminehydrochloride](/img/structure/B13465015.png)
